Cas no 886897-74-1 (N-3-(dimethylamino)propyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide)

N-3-(dimethylamino)propyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide is a specialized compound characterized by its unique 4H-pyrido1,2-apyrimidine structure and functional groups. It exhibits high purity and stability, making it suitable for various chemical applications, including synthesis of pharmaceuticals and agrochemicals. Its distinct chemical properties offer potential for innovative research and development.
N-3-(dimethylamino)propyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide structure
886897-74-1 structure
Product Name:N-3-(dimethylamino)propyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide
CAS No:886897-74-1
MF:C15H20N4O3
MW:304.344303131104
CID:5477608
Update Time:2025-06-20

N-3-(dimethylamino)propyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, N-[3-(dimethylamino)propyl]-2-hydroxy-8-methyl-4-oxo-
    • N-3-(dimethylamino)propyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide
    • Inchi: 1S/C15H20N4O3/c1-10-5-8-19-11(9-10)17-14(21)12(15(19)22)13(20)16-6-4-7-18(2)3/h5,8-9,21H,4,6-7H2,1-3H3,(H,16,20)
    • InChI Key: GVRKBNIOCZJCHS-UHFFFAOYSA-N
    • SMILES: C12C=C(C)C=CN1C(=O)C(C(NCCCN(C)C)=O)=C(O)N=2

N-3-(dimethylamino)propyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide Pricemore >>

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Additional information on N-3-(dimethylamino)propyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide

Introduction to N-3-(dimethylamino)propyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide (CAS No. 886897-74-1)

N-3-(dimethylamino)propyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide, identified by its CAS number 886897-74-1, is a complex organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyridoaprymidine class, a heterocyclic structure known for its potential biological activities. The presence of multiple functional groups, including a hydroxyl group, a methyl group, and an amide moiety, makes this molecule a promising candidate for further investigation in drug discovery.

The< strong>N-3-(dimethylamino)propyl substituent in the molecule contributes to its amphiphilic nature, which can be advantageous for drug delivery systems. The dimethylamino group enhances the solubility of the compound in both polar and nonpolar environments, making it suitable for various pharmaceutical applications. Additionally, the< strong>2-hydroxy and< strong>8-methyl groups introduce additional reactive sites that can be exploited for chemical modifications and biological interactions.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. Pyridoaprymidine derivatives have shown promise in several preclinical studies due to their ability to interact with biological targets at the molecular level. Specifically, compounds with similar structures have been investigated for their potential antitumor, anti-inflammatory, and antimicrobial properties. The< strong>4H-pyrido1,2-apyrimidine core of N-3-(dimethylamino)propyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide suggests that it may exhibit similar biological activities.

One of the most compelling aspects of this compound is its potential to serve as a scaffold for drug design. The< strong>3-carboxamide group provides a site for further functionalization, allowing researchers to tailor the molecule's properties to specific therapeutic needs. This flexibility is crucial in the development of drugs that can selectively target diseased cells while minimizing side effects on healthy tissues.

The< strong>CAS number 886897-74-1 uniquely identifies this compound and distinguishes it from other molecules with similar structures. This unique identifier is essential for ensuring consistency in scientific literature and facilitating accurate database searches. Researchers often rely on CAS numbers to retrieve specific information about compounds, making them indispensable in academic and industrial settings.

The synthesis of N-3-(dimethylamino)propyl-2-hydroxy-8-methyl-4 oxo -4H-pyrido1,2 -apyrimidine -3-carboxamide involves a series of multi-step organic reactions. Each step must be carefully controlled to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, can enhance the efficiency of the synthesis process. These methods are critical for producing complex molecules like this one with precision.

Efforts are ongoing to explore the pharmacological properties of this compound through both in vitro and in vivo studies. Preliminary data suggest that it may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways. Further research is needed to confirm these findings and to determine the optimal dosing regimens for therapeutic applications.

The< strong>pyridoaprymidine scaffold has been extensively studied due to its structural similarity to natural products known for their biological activities. By leveraging this scaffold, researchers aim to develop new drugs that can overcome existing limitations associated with current therapies. The< strong>N -3 - ( dimethylamino ) propyl and< strong > 2 - hydroxy groups are particularly interesting because they may contribute to the compound's binding affinity and selectivity.

In conclusion, N -3 - ( dimethylamino ) propyl - 2 - hydroxy - 8 - methyl - 4 oxo - 4 H - pyrido1 , 2 apyr imid ine - 3 carbox amide ( CAS No . 886897 -74 -1 ) represents a promising candidate for further pharmaceutical development . Its unique structure , characterized by multiple functional groups , makes it an attractive scaffold for designing novel therapeutic agents . Continued research into its biological activities and synthetic pathways will likely yield valuable insights into its potential applications in medicine.

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